![molecular formula C14H30Cl2N2O4S2 B613292 (2R,2'R)-Di-tert-butyl 3,3'-disulfanediylbis(2-aminopropanoate) dihydrochloride CAS No. 38261-78-8](/img/structure/B613292.png)
(2R,2'R)-Di-tert-butyl 3,3'-disulfanediylbis(2-aminopropanoate) dihydrochloride
Overview
Description
(2R,2'R)-Di-tert-butyl 3,3'-disulfanediylbis(2-aminopropanoate) dihydrochloride, commonly known as DTBAP, is an organic compound that is widely used in a variety of scientific research applications. It is a colorless, crystalline solid that is soluble in organic solvents such as methanol and ethanol, and is insoluble in water. DTBAP is a powerful reducing agent that has been found to be effective in the synthesis of various compounds and has been used in a variety of biochemical and physiological studies.
Scientific Research Applications
Synthesis of Bioactive Compounds
L-Cystine bis(t-butyl ester) dihydrochloride: is a valuable reagent in the synthesis of various bioactive compounds. Its role as a precursor in the synthesis of chelate oxorhenium complexes is particularly noteworthy . These complexes have been studied for their potential as integrin antagonists, which could have implications in treating conditions like thrombosis and cancer.
Peptide Synthesis
This compound is instrumental in peptide synthesis, especially in the preparation of NN′-bis(tritylglycyl)-L-cystine bis-t-butyl ester and NN′-bis(tritylglycylglycyl)-L-cystine bis-t-butyl ester . These derivatives are crucial for creating peptides with specific biological activities, which can be used in therapeutic applications or as tools for biological research.
Mechanism of Action
Target of Action
L-Cystine bis(t-butyl ester) dihydrochloride, also known as (2R,2’R)-Di-tert-butyl 3,3’-disulfanediylbis(2-aminopropanoate) dihydrochloride, is primarily used as a reagent in the synthesis of chelate oxorhenium . This suggests that its primary targets are likely to be the molecules involved in this synthesis process.
Mode of Action
The compound is an esterified product of L-cysteine, carrying two tert-butyl ester groups, one replacing the hydroxyl group of cysteine and the other replacing its amino group . In chemical reactions, L-Cystine bis(t-butyl ester) dihydrochloride can be hydrolyzed by water, and reducing agents can reduce it to free L-cysteine .
Biochemical Pathways
Given its role in the synthesis of chelate oxorhenium, it may be involved in the biochemical pathways related to the function and regulation of this compound .
Pharmacokinetics
As a biochemical for proteomics research , its bioavailability and pharmacokinetics would be crucial factors in its effectiveness.
Result of Action
The molecular and cellular effects of L-Cystine bis(t-butyl ester) dihydrochloride’s action are likely to be closely tied to its role in the synthesis of chelate oxorhenium . The specific effects would depend on the nature and function of the resulting compound.
Action Environment
The action, efficacy, and stability of L-Cystine bis(t-butyl ester) dihydrochloride can be influenced by various environmental factors. For instance, it should be stored at -20° C to maintain its stability . Additionally, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye .
properties
IUPAC Name |
tert-butyl (2R)-2-amino-3-[[(2R)-2-amino-3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]disulfanyl]propanoate;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2O4S2.2ClH/c1-13(2,3)19-11(17)9(15)7-21-22-8-10(16)12(18)20-14(4,5)6;;/h9-10H,7-8,15-16H2,1-6H3;2*1H/t9-,10-;;/m0../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEFUTIQOPVMOJQ-BZDVOYDHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CSSCC(C(=O)OC(C)(C)C)N)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CSSC[C@@H](C(=O)OC(C)(C)C)N)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30Cl2N2O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20718514 | |
Record name | Di-tert-butyl L-cystinate--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20718514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
38261-78-8 | |
Record name | Di-tert-butyl L-cystinate--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20718514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | L-Cystine bis(t-butyl ester) dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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